molecular formula C9H4F2N2O3 B13217924 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13217924
M. Wt: 226.14 g/mol
InChI Key: RRKYWEKFWZNMRE-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the oxadiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the difluorophenyl ring.

Scientific Research Applications

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group and the oxadiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid: Lacks the difluorophenyl group, resulting in different chemical properties.

    5-(2,4-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4F2N2O3

Molecular Weight

226.14 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H4F2N2O3/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15/h1-3H,(H,14,15)

InChI Key

RRKYWEKFWZNMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)O)F

Origin of Product

United States

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